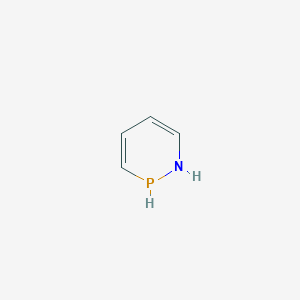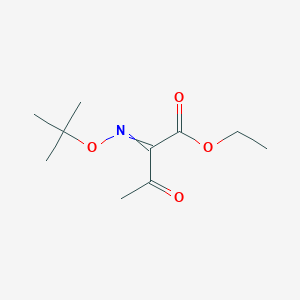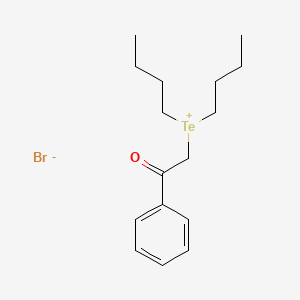
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide is a chemical compound that belongs to the class of organotellurium compounds. These compounds are characterized by the presence of tellurium atoms bonded to organic groups.
Preparation Methods
The synthesis of Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of dibutyl telluride with 2-oxo-2-phenylethyl bromide under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to form tellurides and other reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different telluronium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide has several scientific research applications, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as the Wittig-type reactions, to form α,β-unsaturated esters, ketones, and nitriles.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The compound can form ylides, which are key intermediates in many organic reactions. These ylides can undergo further transformations to form the desired products. The molecular pathways involved in these reactions are complex and depend on the specific reaction conditions and substrates used .
Comparison with Similar Compounds
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide can be compared with other similar organotellurium compounds, such as:
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, chloride
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, iodide
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, fluoride
These compounds share similar chemical properties but differ in their reactivity and applications. The bromide variant is unique due to its specific reactivity and the types of reactions it can catalyze .
Properties
CAS No. |
111873-49-5 |
|---|---|
Molecular Formula |
C16H25BrOTe |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
dibutyl(phenacyl)tellanium;bromide |
InChI |
InChI=1S/C16H25OTe.BrH/c1-3-5-12-18(13-6-4-2)14-16(17)15-10-8-7-9-11-15;/h7-11H,3-6,12-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BWYXOPHJYFOFNU-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Te+](CCCC)CC(=O)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


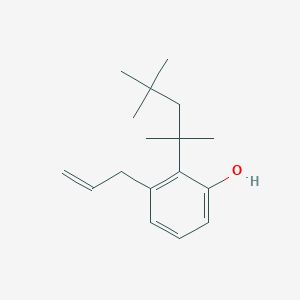
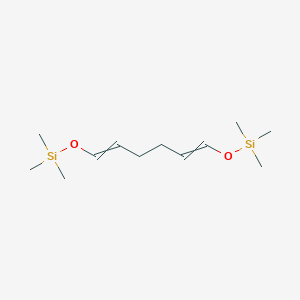
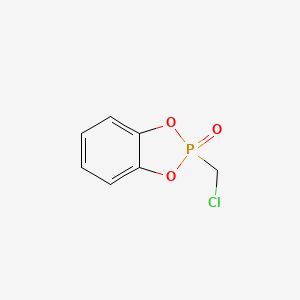
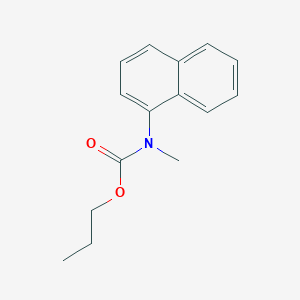
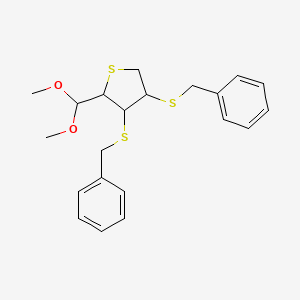
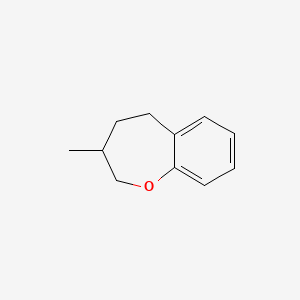
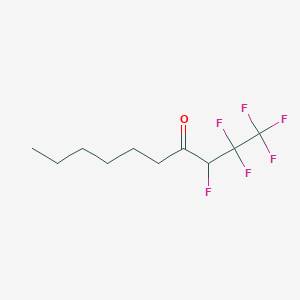

![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
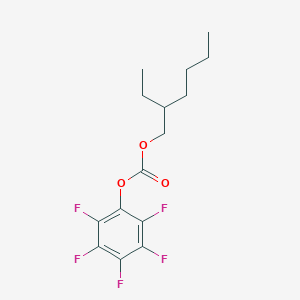
![N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine](/img/structure/B14309418.png)
silane](/img/structure/B14309420.png)
